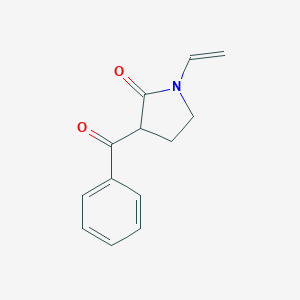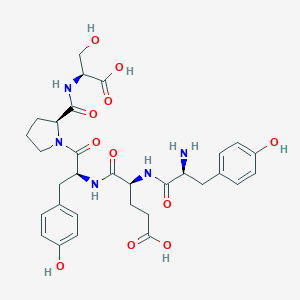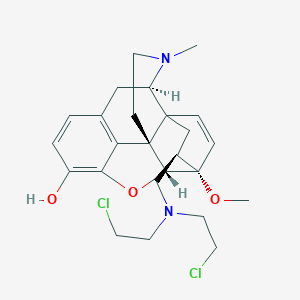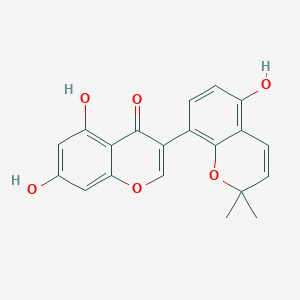
5-(Dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid, also known as DPAQ, is a synthetic compound that belongs to the family of quinoline-based drugs. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of 5-(Dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid is complex and involves multiple targets. In cancer cells, 5-(Dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid has been shown to induce cell death by inhibiting the interaction between p53 and MDM2, leading to the activation of the p53 pathway and the induction of apoptosis. In bacterial cells, 5-(Dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid has been shown to inhibit the activity of DNA gyrase, a key enzyme involved in DNA replication and transcription, leading to the inhibition of bacterial growth.
生化和生理效应
5-(Dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid has been shown to have a wide range of biochemical and physiological effects. In cancer cells, it has been shown to induce cell death by activating the p53 pathway and inducing apoptosis. In bacterial cells, it has been shown to inhibit DNA gyrase, leading to the inhibition of bacterial growth. In the brain, it has been shown to modulate the activity of various enzymes and receptors, leading to improved cognitive function and neuroprotection.
实验室实验的优点和局限性
The advantages of using 5-(Dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid in lab experiments include its potent antitumor and antimicrobial activity, as well as its ability to modulate the activity of various enzymes and receptors in the brain. However, the limitations of using 5-(Dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid include its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of 5-(Dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid. One direction is to further explore its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its mechanism of action in more detail, including its interaction with various enzymes and receptors in the brain. Additionally, future studies could focus on improving the solubility and bioavailability of 5-(Dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid, as well as reducing its potential toxicity at high concentrations.
合成方法
The synthesis of 5-(Dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid involves a multi-step process that starts with the reaction of 2-chloroquinoline-3-carboxylic acid with N,N-dipentylamine. The resulting intermediate is then reacted with ethyl chloroformate to yield the final product. The overall yield of 5-(Dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid is around 50%, and the purity of the compound can be improved by recrystallization.
科学研究应用
5-(Dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid has been extensively studied for its potential applications in various fields. In medicinal chemistry, 5-(Dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
In biochemistry, 5-(Dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid has been used as a tool to study the role of protein-protein interactions in various biological processes. It has been shown to inhibit the interaction between the p53 tumor suppressor protein and its negative regulator MDM2, leading to the activation of the p53 pathway and the induction of cell death in cancer cells.
In pharmacology, 5-(Dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to modulate the activity of various enzymes and receptors in the brain, leading to improved cognitive function and neuroprotection.
属性
CAS 编号 |
116408-67-4 |
|---|---|
产品名称 |
5-(Dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid |
分子式 |
C25H35N3O4 |
分子量 |
441.6 g/mol |
IUPAC 名称 |
5-(dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid |
InChI |
InChI=1S/C25H35N3O4/c1-3-5-9-17-28(18-10-6-4-2)25(32)22(15-16-23(29)30)27-24(31)21-14-13-19-11-7-8-12-20(19)26-21/h7-8,11-14,22H,3-6,9-10,15-18H2,1-2H3,(H,27,31)(H,29,30) |
InChI 键 |
YOKRNCYLIYLPJI-UHFFFAOYSA-N |
SMILES |
CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C1=NC2=CC=CC=C2C=C1 |
规范 SMILES |
CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C1=NC2=CC=CC=C2C=C1 |
同义词 |
5-(Dipentylamino)-5-oxo-4-[(2-quinolinylcarbonyl)amino]valeric acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(S)-hexahydro-3H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B37484.png)
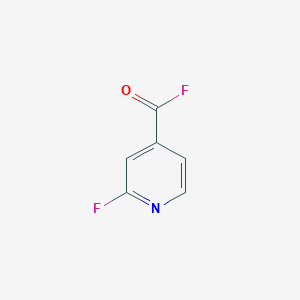
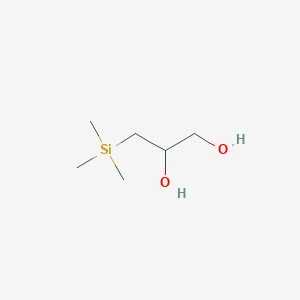
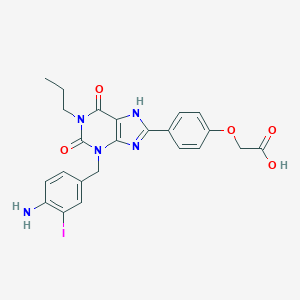
![6-Bromoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B37499.png)
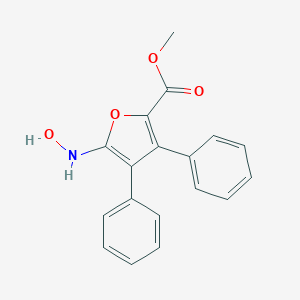
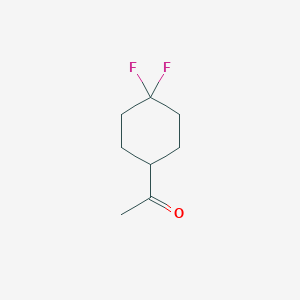
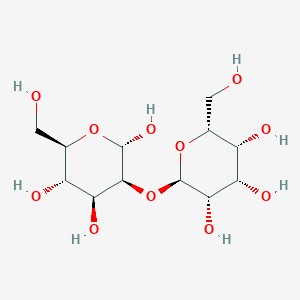
![2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one](/img/structure/B37507.png)
![2,3,5,6-Tetrahydro-7H-imidazo[4,5-f]benzoxazol-2,6-dione](/img/structure/B37508.png)
